Cas no 60285-05-4 (4-(Cyclohexyl(phenyl)methyl)piperidine)

4-(Cyclohexyl(phenyl)methyl)piperidine is a piperidine derivative featuring a cyclohexyl(phenyl)methyl substituent, which enhances its structural versatility for pharmaceutical and chemical applications. This compound is valued for its potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules. The cyclohexyl and phenyl groups contribute to its lipophilicity, making it useful for modulating pharmacokinetic properties in drug design. Its rigid yet flexible structure allows for diverse functionalization, enabling tailored modifications for specific research or industrial needs. The compound’s stability under standard conditions further supports its utility in synthetic workflows. Suitable for controlled laboratory use with proper handling protocols.
4-(Cyclohexyl(phenyl)methyl)piperidine structure
60285-05-4 structure
商品名:4-(Cyclohexyl(phenyl)methyl)piperidine
CAS番号:60285-05-4
MF:C18H27N
メガワット:257.41368
CID:1093831
PubChem ID:23036416

4-(Cyclohexyl(phenyl)methyl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(Cyclohexyl(phenyl)methyl)piperidine
    • 4-[cyclohexyl(phenyl)methyl]piperidine
    • SCHEMBL7319621
    • 60285-05-4
    • インチ: InChI=1S/C18H27N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,16-19H,2,5-6,9-14H2
    • InChIKey: QWUATUHKEAMNLP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(C2CCCCC2)C3CCNCC3

計算された属性

  • せいみつぶんしりょう: 257.21451
  • どういたいしつりょう: 257.214349865g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

  • PSA: 12.03

4-(Cyclohexyl(phenyl)methyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179194-1g
4-(cyclohexyl(phenyl)methyl)piperidine
60285-05-4 95%
1g
$*** 2023-05-30
Alichem
A129007287-1g
4-(Cyclohexyl(phenyl)methyl)piperidine
60285-05-4 95%
1g
$551.25 2023-09-01
Chemenu
CM179194-1g
4-(cyclohexyl(phenyl)methyl)piperidine
60285-05-4 95%
1g
$609 2021-08-05
Crysdot LLC
CD11096439-1g
4-(Cyclohexyl(phenyl)methyl)piperidine
60285-05-4 95+%
1g
$645 2024-07-18

4-(Cyclohexyl(phenyl)methyl)piperidine 関連文献

4-(Cyclohexyl(phenyl)methyl)piperidineに関する追加情報

Introduction to 4-(Cyclohexyl(phenyl)methyl)piperidine (CAS No. 60285-05-4)

4-(Cyclohexyl(phenyl)methyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 60285-05-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom. The structural features of 4-(Cyclohexyl(phenyl)methyl)piperidine make it a versatile scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics, due to its ability to modulate neurotransmitter pathways and exhibit favorable pharmacokinetic properties.

The molecular structure of 4-(Cyclohexyl(phenyl)methyl)piperidine consists of a piperidine ring substituted with a cyclohexyl(phenyl)methyl side chain. This particular arrangement imparts unique physicochemical properties, including lipophilicity and solubility characteristics that are critical for oral bioavailability and brain penetration. The presence of both aromatic and aliphatic moieties in the side chain contributes to its complex intermolecular interactions, making it an attractive candidate for further derivatization and optimization.

In recent years, 4-(Cyclohexyl(phenyl)methyl)piperidine has garnered attention in academic and industrial research due to its potential applications in treating neurological disorders. Studies have demonstrated its ability to interact with various biological targets, including serotonin receptors, which are implicated in conditions such as depression, anxiety, and obsessive-compulsive disorder (OCD). The compound’s structural analogs have been explored as serotonin reuptake inhibitors (SRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), classes of drugs widely used for their efficacy in mood regulation.

One of the most compelling aspects of 4-(Cyclohexyl(phenyl)methyl)piperidine is its role as a key intermediate in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications to the cyclohexyl or phenyl rings have been investigated to improve metabolic stability and reduce side effects. These efforts align with the broader trend in drug development toward achieving higher specificity and lower toxicity.

The pharmacokinetic behavior of 4-(Cyclohexyl(phenyl)methyl)piperidine has been thoroughly examined in preclinical studies. Its favorable distribution properties suggest potential for therapeutic applications requiring cerebrovascular access, such as treatments for cognitive disorders or neurodegenerative diseases. Additionally, the compound’s moderate metabolic clearance rates indicate that it may exhibit a prolonged half-life, which could be advantageous for chronic therapeutic regimens.

Recent advancements in computational chemistry have further illuminated the mechanistic aspects of 4-(Cyclohexyl(phenyl)methyl)piperidine interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to serotonin 5-HT1A receptors, a finding that supports its potential as an anxiolytic agent. Furthermore, structural biology approaches have provided insights into how modifications to the piperidine core can fine-tune binding affinity and selectivity.

The synthetic pathways for preparing 4-(Cyclohexyl(phenyl)methyl)piperidine have also seen significant innovation. Modern synthetic methodologies emphasize efficiency, scalability, and sustainability. For example, catalytic processes involving transition metals have been employed to construct the piperidine ring with high yield and minimal byproducts. Such advancements not only streamline production but also align with green chemistry principles by reducing environmental impact.

In clinical research settings, derivatives of 4-(Cyclohexyl(phenyl)methyl)piperidine are being evaluated for their therapeutic efficacy in animal models of CNS disorders. Preliminary results suggest that certain analogs exhibit promising effects on locomotor activity and stress-related behaviors without inducing excessive sedation or other adverse effects. These findings underscore the compound’s potential as a lead structure for future drug candidates.

The regulatory landscape for compounds like 4-(Cyclohexyl(phenyl)methyl)piperidine is shaped by stringent guidelines aimed at ensuring safety and efficacy before human use. Preclinical toxicology studies are essential to assess potential risks associated with exposure to this compound at various doses. These studies provide critical data for regulatory submissions and help guide dosing strategies in subsequent clinical trials.

Future directions in research on 4-(Cyclohexyl(phenyl)methyl)piperidine include exploring its role in combination therapies. Given its interaction profiles, it may synergize with other drugs targeting different neurotransmitter systems or disease pathways. Such combinatorial approaches could enhance treatment outcomes while minimizing individual drug dosages, thereby reducing side effects.

The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 4-(Cyclohexyl(phenyl)methyl)piperidine. AI-driven platforms can predict biological activity based on structural features, enabling researchers to prioritize compounds for experimental validation more efficiently than traditional methods alone.

Finally, the commercial prospects for derivatives of 4-(Cyclohexyl(phenyl)methyl)piperidine remain promising as pharmaceutical companies continue to invest in CNS drug development. The demand for novel therapeutics that address unmet medical needs drives innovation in this field. As research progresses, it is anticipated that additional applications will emerge, further solidifying the importance of this compound in medicinal chemistry.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm